hirudoid gel

Vascular disorders Topical heparin Symptom resolution

Select Hirudoid Gel (MPS 0.3% w/w, 25,000 IU/100g) when clinical evidence demands an anti-inflammatory heparinoid over generic substitutes. In UV-erythema models, Hirudoid 40000 ointment achieved 69% erythema inhibition, significantly outperforming eight commercial heparin ointments. For physiotherapy protocols, the 40000 IU gel is specifically validated for iontophoresis and phonophoresis, enhancing local tissue penetration versus passive creams. With systemic absorption of only 1.7–4.6% over 2–4 days, it offers a safety advantage in patients on concurrent anticoagulation where low systemic exposure is critical.

Molecular Formula C12H8N2O2
Molecular Weight 0
CAS No. 11097-84-0
Cat. No. B1172562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehirudoid gel
CAS11097-84-0
Synonymshirudoid gel
Molecular FormulaC12H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 30 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hirudoid Gel (CAS 11097-84-0): A Topical Heparinoid for Superficial Thrombophlebitis and Hematoma Management


Hirudoid Gel contains heparinoid (mucopolysaccharide polysulfate, MPS) at 0.3% w/w, equivalent to 25,000 Units per 100g, as determined by activated partial thromboplastin time (APTT) assay . MPS is a semi-synthetic glycosaminoglycan with a mean molecular mass of approximately 9,700 Da [1]. The compound exerts local antithrombotic, anti-inflammatory, and fibrinolytic effects through thrombin inhibition, weak PGE2 synthesis inhibition, and urokinase potentiation [2]. It is clinically indicated for superficial thrombophlebitis and the relief of bruising and hematoma .

Why Generic Substitution of Hirudoid Gel Is Not Straightforward: Clinical and Formulation Nuances


Although several topical heparin and heparinoid preparations exist, direct substitution is not advisable due to significant variability in clinical efficacy and anti-inflammatory potency. A head-to-head review found heparin gel 1000 IU/g (Lioton® 1000, Menaven® 1000) superior to Hirudoid® cream in resolving spontaneous pain, induced pain, oedema, and limb heaviness in vascular disorders [1]. Conversely, in a UV-erythema model, Hirudoid 40000 ointment demonstrated 69% erythema inhibition, significantly outperforming eight commercial heparin ointments [2]. Such divergent performance in different models and clinical contexts underscores the need for evidence-based selection rather than automatic interchangeability.

Hirudoid Gel: A Quantitative Evidence Guide for Differentiated Product Selection


Inferiority to High-Dose Heparin Gel in Vascular Symptom Resolution: A Head-to-Head Comparison

In a comprehensive review of head-to-head studies, heparin gel 1000 IU/g (Lioton® 1000, Menaven® 1000) was superior to Hirudoid® cream in resolving symptoms of vascular disorders [1]. The evidence demonstrates that for this specific comparator, Hirudoid is less effective, which is a critical differentiation point for procurement decisions where symptom resolution speed is paramount.

Vascular disorders Topical heparin Symptom resolution

Superior Anti-Inflammatory Efficacy Over Heparin Ointments in a UV Erythema Model

In a preclinical UV erythema model, Hirudoid 40000 ointment demonstrated 69% inhibition of UV-induced erythema, significantly outperforming eight commercial heparin ointments tested under the same conditions [1]. This establishes a strong, quantifiable anti-inflammatory advantage for Hirudoid in this specific assay.

Anti-inflammatory UV erythema Preclinical model

Comparable Efficacy to Heparan Sulfate 1% Cream in Hematoma Resolution

A randomized trial in 96 patients with traumatic or post-surgical hematomas found that Hirudoid 40000 U.APTT gel was comparable or inferior to heparan sulfate 1% cream (Clarema) in relieving signs and symptoms over a maximum 10-day treatment period [1]. No adverse events were recorded in either group.

Hematoma Topical heparinoid Post-surgical recovery

Lack of Significant Difference vs. Placebo and Piroxicam Gel in Superficial Thrombophlebitis

A prospective randomized trial in 68 patients with superficial thrombophlebitis found no statistical difference in treatment effect between Hirudoid cream, piroxicam gel, and placebo [1]. All three groups showed significant symptom improvement over time, but the active treatments did not demonstrate added benefit over placebo.

Superficial thrombophlebitis Randomized controlled trial Placebo comparison

Low Systemic Absorption: A Key Pharmacokinetic Differentiation for Topical Anticoagulants

Radiochemical studies of cutaneous heparinoid (MPS) application show that between 0.3% and 4% of the administered dose is absorbed by tissues other than the treated area within the first 8 hours, with typically 1.7% to 4.6% absorbed within 2-4 days . This low systemic bioavailability minimizes the risk of systemic anticoagulation compared to oral or parenteral alternatives, a critical safety parameter.

Pharmacokinetics Topical absorption Safety

Gel Formulation Enables Iontophoresis and Phonophoresis Application for Enhanced Penetration

Hirudoid 40000 U.I. gel is specifically indicated as suitable for use in physiotherapeutic techniques such as iontophoresis and phonophoresis [1]. This formulation-based advantage allows for enhanced drug penetration beyond passive diffusion, a feature not universally available in all heparinoid creams or ointments.

Drug delivery Iontophoresis Phonophoresis

Hirudoid Gel: Optimal Application Scenarios Based on Quantitative Evidence


Scenario 1: When High-Dose Heparin Gel (1000 IU/g) Is Unavailable or Contraindicated

In settings where Lioton® 1000 or Menaven® 1000 gel are not on formulary, or where a patient has a specific sensitivity to high-concentration heparin formulations, Hirudoid Gel (0.3% heparinoid) remains a viable topical option for vascular disorders. While evidence shows it is inferior to 1000 IU/g heparin gel for rapid symptom resolution [1], it still provides local anticoagulant and anti-inflammatory effects [2]. Its use is justified when the superior comparator is inaccessible.

Scenario 2: Local Anti-Inflammatory Action in Non-Thrombotic Conditions

For conditions where local inflammation, rather than thrombosis, is the primary pathology (e.g., post-traumatic edema, soft tissue swelling), Hirudoid's demonstrated 69% inhibition of UV-induced erythema [1] supports its use over generic heparin ointments. The quantitative anti-inflammatory effect in a preclinical model provides a rational basis for selection in these non-thrombotic inflammatory scenarios.

Scenario 3: Adjunct to Physiotherapy with Iontophoresis or Phonophoresis

In physiotherapy clinics where active transdermal drug delivery is routine, Hirudoid 40000 U.I. gel is specifically suitable for iontophoresis and phonophoresis [1]. This formulation advantage may enhance local tissue concentrations of MPS, potentially improving outcomes in musculoskeletal injuries and post-surgical rehabilitation compared to passive application of creams or ointments.

Scenario 4: When Minimal Systemic Anticoagulant Exposure Is Required

For patients at risk of bleeding or on concurrent systemic anticoagulation, Hirudoid's low systemic absorption (1.7-4.6% over 2-4 days) [1] offers a safety advantage over systemic therapies. This pharmacokinetic profile supports its use for localized thrombophlebitis and hematoma in populations where even low levels of systemic anticoagulation could be problematic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for hirudoid gel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.